molecular formula C21H21N3O5 B13834995 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4

4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4

Cat. No.: B13834995
M. Wt: 399.4 g/mol
InChI Key: CKFVSMPWXAASIQ-UHGWFWFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 is a labeled analogue of 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone, which is an intermediate of Rivaroxaban. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The general synthetic route includes the following steps :

    Formation of the Phthalimido Intermediate: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimido intermediate.

    Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxy group.

    Amination: The hydroxylated intermediate is then reacted with an amine to introduce the propylamine group.

    Morpholinone Formation: The final step involves the formation of the morpholinone ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles are used under different conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 is widely used in scientific research, including:

    Chemistry: Used as a reference compound for chemical identification, qualitative, and quantitative analysis.

    Biology: Employed in metabolic research to study metabolic pathways in vivo.

    Medicine: Utilized in clinical diagnostics and imaging.

    Industry: Applied in the synthesis of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone: The unlabeled analogue of the compound.

    Rivaroxaban: A direct oral anticoagulant that shares a similar intermediate.

Uniqueness

4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies. This labeling allows researchers to trace the compound’s metabolic pathways and interactions more accurately .

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

399.4 g/mol

IUPAC Name

2-[(2R)-2-hydroxy-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)anilino]propyl]isoindole-1,3-dione

InChI

InChI=1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2/t16-/m1/s1/i5D,6D,7D,8D

InChI Key

CKFVSMPWXAASIQ-UHGWFWFDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC[C@H](CN2C(=O)C3=CC=CC=C3C2=O)O)[2H])[2H])N4CCOCC4=O)[2H]

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.